molecular formula C69H91N19O16S2 B1140073 JKC 363 CAS No. 436083-30-6

JKC 363

货号: B1140073
CAS 编号: 436083-30-6
分子量: 1506.72
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potent and selective melanocortin MC4 receptor antagonist (IC50 values are 0.5 and 44.9 nM at MC4 and MC3 respectively) that antagonizes the effects of α-MSH. Suppresses thyrotropin-releasing hormone (TRH) release, attenuates food intake and reduces formalin-induced pain in vivo.

科学研究应用

神经药理学:食物摄入调节

JKC 363 被鉴定为黑皮质素 MC4 受体的选择性拮抗剂,该受体在食物摄入的调节中起着重要作用。 研究表明,this compound 可以阻断 α-MSH 对 TRH 释放的刺激作用,而这是控制进食行为的关键通路 {svg_1}。这种应用在开发针对肥胖和进食障碍等疾病的治疗方法方面尤为相关。

内分泌学:与大麻素系统的相互作用

研究探讨了大麻素和黑皮质素系统在调节食物摄入方面的相互作用。 This compound 作为 MC4 受体拮抗剂的作用表明,它可能是研究 CB1 受体信号传导下游效应及其在防止黑皮质素系统改变食物摄入方面的必要性的宝贵工具 {svg_2}。这可能会导致对食欲和能量平衡的激素调节的新见解。

疼痛管理:抗痛觉过敏作用

This compound 已显示出抗痛觉过敏作用,表明其在疼痛管理研究中的潜力。 通过拮抗 MC4 受体,this compound 可以调节伤害感受通路,并提供疼痛缓解,而不会产生与阿片类镇痛剂相关的副作用 {svg_3}。这种应用可能在开发新型镇痛药物方面至关重要。

代谢紊乱:能量平衡和肥胖

黑皮质素系统已知参与维持能量平衡和体重。this compound 影响该系统的能力使其成为研究代谢紊乱的关键化合物。 它可用于研究肥胖的机制并开发体重管理的治疗策略 {svg_4}

行为研究:进食行为和动机

This compound 可以作为行为研究中的工具,用于分析神经递质系统与进食行为之间复杂的相互作用。 由于它不会显着影响运动活动,因此它允许隔离对动机行为(如进食)的影响,而不会出现混杂因素 {svg_5}

神经内分泌学:促甲状腺激素释放激素释放

该化合物已被用于研究黑皮质素受体配体对促甲状腺激素释放激素 (TRH) 释放的影响。 这项研究可以提高我们对神经内分泌控制机制以及 TRH 在生理过程中的作用的理解 {svg_6}

分子药理学:受体亲和力和选择性

This compound 对 MC4 受体的亲和力高于对 MC3 受体的亲和力,这使其成为研究受体选择性和药效动力学极佳的候选者。 它提供了对受体-配体相互作用的特异性和其对药物设计的影响的见解 {svg_7}

精神病学研究:食欲调节和情绪障碍

鉴于黑皮质素系统对食欲和情绪的影响,this compound 在精神病学研究中可能起着重要作用,特别是在了解该系统的失调如何导致情绪障碍和食欲相关问题方面 {svg_8}

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 'JKC 363' involves the reaction of two starting materials, A and B, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "Starting Material A", "Starting Material B" ], "Reaction": [ "Step 1: Starting Material A is reacted with Starting Material B in the presence of a catalyst to form intermediate C.", "Step 2: Intermediate C is then subjected to a series of chemical transformations, including oxidation and reduction reactions, to form intermediate D.", "Step 3: Intermediate D is then reacted with a reagent to form intermediate E.", "Step 4: Intermediate E is subjected to further chemical transformations, including cyclization and deprotection reactions, to yield the final product, JKC 363." ] }

CAS 编号

436083-30-6

分子式

C69H91N19O16S2

分子量

1506.72

产品来源

United States
Customer
Q & A

Q1: What is the primary mechanism of action of JKC-363?

A1: JKC-363 acts as a selective antagonist of the melanocortin 4 receptor (MC4R) [, , , , ]. This means it binds to MC4R and blocks the effects of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).

Q2: What are the downstream effects of JKC-363 antagonizing MC4R?

A2: Blocking MC4R with JKC-363 has been shown to influence several physiological processes, most notably:

  • Increased Food Intake: JKC-363 administration can lead to increased food intake in animal models, likely due to its disruption of the melanocortin system's role in regulating appetite [].
  • Reduced Nociceptive Sensitivity: Studies have shown that JKC-363 can attenuate pain responses in models of inflammatory and neuropathic pain, suggesting a role for MC4R in modulating pain perception [, , ].
  • Inhibition of α-MSH-induced effects: JKC-363 effectively blocks the effects of α-MSH, such as the stimulation of neurite outgrowth in dorsal root ganglia neurons []. This further confirms its role as an MC4R antagonist.

Q3: What is known about the structure of JKC-363?

A3: While specific spectroscopic data is not readily available in the provided research, JKC-363 is a cyclic peptide. Its full chemical name is cyclic [Mpr11, D-Nal14, Cys18, Asp22-NH2]-β-MSH 11-22 []. This provides insight into its amino acid composition and cyclic structure.

Q4: Are there any studies exploring the potential synergistic effects of JKC-363 with other compounds?

A4: Research suggests a synergistic interaction between the cannabinoid and melanocortin systems in regulating feeding behavior []. Co-administration of sub-anorectic doses of JKC-363 and the cannabinoid receptor antagonist SR 141716 synergistically attenuated baseline feeding in rats. This indicates that JKC-363 may interact with other signaling pathways involved in appetite control.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。